![molecular formula C11H8N2 B191983 9H-Pyrido[3,4-B]indole CAS No. 244-63-3](/img/structure/B191983.png)

9H-Pyrido[3,4-B]indole

Vue d'ensemble

Description

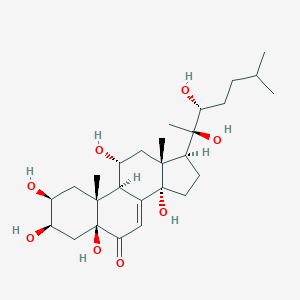

Norharmane, également connu sous le nom de norharman, est un alcaloïde β-carboline naturel. Il se trouve dans diverses plantes, notamment le Peganum harmala, et est connu pour ses activités biologiques. Norharmane est un puissant inhibiteur réversible de la monoamine oxydase, ce qui en fait un composé d'intérêt dans divers domaines scientifiques .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary targets of Norharman are cytochrome P450 (CYP) enzymes and indoleamine 2,3-dioxygenase (IDO) . CYP enzymes play a crucial role in the metabolism of organic substances, while IDO is involved in the catabolism of tryptophan along the kynurenine pathway.

Mode of Action

Norharman acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to CYP heme, thereby reducing the enzyme’s activity . Additionally, Norharman inhibits IDO, which may have implications for immune response and neurological function .

Biochemical Pathways

The inhibition of CYP enzymes by Norharman affects the metabolism of various xenobiotics . This can modulate the mutagenic effects of certain heterocyclic amines . The inhibition of IDO can influence the kynurenine pathway, potentially affecting immune response and neurological function .

Pharmacokinetics

Its ability to inhibit cyp enzymes suggests it may influence the metabolism and bioavailability of other substances .

Result of Action

The inhibition of CYP enzymes by Norharman can reduce the mutagenic effects of certain heterocyclic amines . This suggests a potential role in modulating chemical carcinogenesis . The inhibition of IDO may also have implications for immune response and neurological function .

Action Environment

The action of Norharman can be influenced by various environmental factors, including the presence of other substances that are metabolized by CYP enzymes . .

Analyse Biochimique

Biochemical Properties

9H-Pyrido[3,4-B]indole has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit indoleamine 2,3-dioxygenase (IDO) . It also exhibits inhibitory effects on cytochrome P450 (CYP)-related activities .

Cellular Effects

The cellular effects of this compound are diverse. It acts as a monoamine oxidase (MAO) inhibitor and might benefit Parkinson’s disease (PD) . High levels of this compound in plasma are found in PD . It also has been shown to inhibit the proliferation of certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that its inhibitory effect on CYP results in the inhibition of excess metabolism . This is more likely the mechanism for its comutagenic action than the intercalation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that the compound exhibits a potent tremor-producing effect

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is known that the compound exhibits various biological effects, which could potentially vary with dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to inhibit indoleamine 2,3-dioxygenase (IDO), suggesting its involvement in the kynurenine pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Norharmane peut être synthétisé par plusieurs méthodes. Une méthode courante implique la thermolyse de 4-aryl-3-azidopyridines substituées . Cette réaction nécessite généralement des conditions spécifiques, telles que des températures élevées, pour faciliter la formation de la structure β-carboline.

Méthodes de production industrielle

La production industrielle de norharmane implique souvent l'extraction de sources naturelles, telles que le Peganum harmala. Le processus d'extraction comprend l'extraction par solvant suivie d'étapes de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Norharmane subit diverses réactions chimiques, notamment :

Oxydation : Norharmane peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de norharmane, conduisant à la formation de dérivés réduits.

Substitution : Norharmane peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de norharmane, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Norharmane a une large gamme d'applications de recherche scientifique :

Biologie : Les effets de norharmane sur la croissance et le développement des plantes ont été étudiés.

Mécanisme d'action

Norharmane exerce ses effets principalement par l'inhibition des enzymes monoamine oxydase (MAO-A et MAO-B). Cette inhibition entraîne une augmentation des niveaux de monoamines, telles que la dopamine et la sérotonine, dans le cerveau, ce qui peut avoir des effets antidépresseurs . De plus, norharmane affecte le transport polaire de l'auxine dans les plantes en inhibant des protéines de transport spécifiques, conduisant à des schémas de croissance modifiés .

Comparaison Avec Des Composés Similaires

Norharmane fait partie de la famille des β-carbolines, qui comprend d'autres composés tels que l'harmane, l'harmine et l'harmaline . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs effets spécifiques et leur puissance. Par exemple :

Harmane : Exhibe des effets sédatifs, antidépresseurs et antiplaquettaires.

Harmaline : Connu pour ses propriétés hallucinogènes et son utilisation en médecine traditionnelle.

L'unicité de norharmane réside dans son double rôle d'inhibiteur de la monoamine oxydase et ses effets sur la croissance des plantes, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

IUPAC Name |

9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFRHYZBTHREPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7259-44-1 (hydrochloride) | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021070 | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

244-63-3 | |

| Record name | β-Carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORHARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 °C | |

| Record name | beta-Carboline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

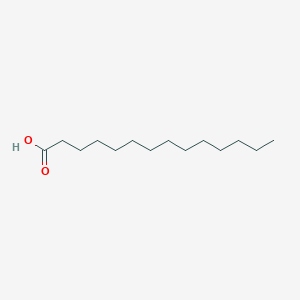

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of norharmane?

A1: Norharmane has a molecular formula of C11H8N2 and a molecular weight of 168.19 g/mol. []

Q2: What spectroscopic data is available for norharmane?

A2: Norharmane characterization includes techniques like 1H NMR, UV/Vis, mass spectrometry, and gas chromatography/mass spectrometry. [, , ] These methods provide information about its structure, electronic transitions, and fragmentation patterns.

Q3: How does norharmane interact with biological targets?

A3: Norharmane demonstrates interaction with various biological targets. For instance, it acts as an inverse agonist of benzodiazepine receptors, influencing GABAergic neurotransmission. [, , , ] Additionally, norharmane exhibits inhibitory activity against enzymes like monoamine oxidase (MAO) [, , ] and juvenile hormone epoxide hydrolase (JHEH). [, ]

Q4: What are the downstream effects of norharmane's interaction with its targets?

A4: Norharmane's interaction with its targets leads to a range of downstream effects. For example, its inverse agonism at benzodiazepine receptors can influence anxiety, learning, and memory. [, , , ] Inhibition of MAO can affect dopamine levels, potentially impacting mood and motor function. [, ] Furthermore, its interaction with JHEH can influence insect development. [, ]

Q5: What are the known applications of norharmane?

A5: Research on norharmane reveals diverse potential applications:

- Pharmacological: Its interactions with benzodiazepine receptors and MAO make it relevant for studying anxiety, depression, and neurodegenerative diseases. [, , , , , ]

- Insecticidal: Norharmane displays insecticidal activity and influences termite development, suggesting potential as a biopesticide. [, , , ]

- Algicidal: Studies demonstrate its inhibitory effects on the growth of cyanobacteria and green algae, indicating potential as an algicide. []

- Analytical Chemistry: Norharmane is utilized as a matrix in MALDI-TOF mass spectrometry for analyzing highly sulfated glycosaminoglycans. []

Q6: Have there been computational chemistry studies on norharmane?

A6: Yes, computational studies have been conducted on norharmane. Molecular docking simulations were used to investigate its binding interactions with the glycine receptor, providing insights into its subunit specificity. [] Density functional theory calculations have also been employed to study its interactions with fluoride ions and proton transfer mechanisms. []

Q7: What is the structure-activity relationship (SAR) of norharmane?

A7: SAR studies on norharmane and its derivatives reveal the impact of structural modifications on their biological activity. For example, the presence of a methyl group at the 9-position significantly influences its photosensitizing properties and DNA damage potential. [, ] Additionally, the presence or absence of specific functional groups affects its interaction with glycine receptors and subsequent subunit specificity. []

Q8: What is known about the toxicology and safety profile of norharmane?

A8: While norharmane exhibits various biological activities, its toxicological profile necessitates careful consideration. Studies in sheep have shown that high doses of norharmane can induce neurological effects such as limb paresis and tremors. [, ]

Q9: What are the potential long-term effects of norharmane exposure?

A9: The long-term effects of norharmane exposure require further investigation. Research suggests it can damage DNA upon UVA exposure, potentially increasing the risk of mutations and cellular damage. [, , ]

Q10: What is the environmental impact of norharmane?

A10: Norharmane's presence in various organisms and potential applications as a biopesticide or algicide raise concerns about its ecological impact. Further research is needed to assess its effects on non-target organisms and its persistence in the environment. [, , ]

Q11: Are there any strategies for mitigating the negative environmental impacts of norharmane?

A11: While the provided research doesn't focus on mitigation strategies, responsible use and disposal practices are crucial. Additionally, investigating biodegradable alternatives or exploring methods to degrade norharmane in the environment could minimize its ecological footprint.

Q12: What is known about the pharmacokinetics (PK) of norharmane?

A12: Information on norharmane's PK, including its absorption, distribution, metabolism, and excretion (ADME), is limited in the provided research. Further studies are needed to understand its behavior in vivo fully.

Q13: Has norharmane demonstrated efficacy in in vitro or in vivo models?

A13: Yes, norharmane exhibits efficacy in various models. For instance, it reduces immobility time in the forced swim test, suggesting antidepressant-like effects. [] It also inhibits the growth of cyanobacteria and green algae in co-cultivation experiments. [] Additionally, it affects JHEH activity in termite extracts, indicating potential for influencing insect development. [, ]

Q14: What analytical methods are used to characterize and quantify norharmane?

A14: Several analytical techniques are employed for norharmane analysis, including:

- Chromatographic methods: TLC and HPLC are used for separation and quantification. [, , , ]

- Spectroscopic methods: UV/Vis, fluorescence, and NMR spectroscopy provide structural information and quantify norharmane. [, , , ]

- Mass spectrometry: GC/MS and LC/MS are utilized for identification and quantification, particularly in complex matrices. [, , , ]

Q15: Are there validated analytical methods for norharmane?

A15: While specific validation details aren't extensively discussed, the research implies the use of established and validated methods for norharmane analysis. For instance, HPLC methods are commonly validated for accuracy, precision, and specificity in quantifying compounds like norharmane. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)